Isopropyl 4,4,4-trifluoromethylcrotonate
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Overview
Description
Isopropyl 4,4,4-trifluoromethylcrotonate is a fluorinated organic compound with the molecular formula C7H9F3O2 and a molecular weight of 182.14 g/mol . It is known for its unique chemical properties due to the presence of trifluoromethyl groups, which impart significant stability and reactivity to the molecule. This compound is used in various scientific research applications, particularly in the fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 4,4,4-trifluoromethylcrotonate typically involves the esterification of 4,4,4-trifluorocrotonic acid with isopropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 4,4,4-trifluoromethylcrotonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Isopropyl 4,4,4-trifluoromethylcrotonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Materials Science: The compound is utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Isopropyl 4,4,4-trifluoromethylcrotonate involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The ester group can undergo hydrolysis to release the corresponding acid, which can then interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,4,4-trifluorocrotonate: Similar in structure but with an ethyl ester group instead of an isopropyl group.
Methyl 4,4,4-trifluorocrotonate: Contains a methyl ester group, offering different reactivity and properties.
4,4,4-Trifluorocrotonic acid: The parent acid of the ester, used in various chemical syntheses.
Uniqueness
Isopropyl 4,4,4-trifluoromethylcrotonate is unique due to its isopropyl ester group, which imparts distinct physical and chemical properties compared to its ethyl and methyl counterparts. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Properties
Molecular Formula |
C7H9F3O2 |
---|---|
Molecular Weight |
182.14 g/mol |
IUPAC Name |
propan-2-yl 4,4,4-trifluorobut-2-enoate |
InChI |
InChI=1S/C7H9F3O2/c1-5(2)12-6(11)3-4-7(8,9)10/h3-5H,1-2H3 |
InChI Key |
NTWJVNKDXHOWCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C=CC(F)(F)F |
Origin of Product |
United States |
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